1H and 13C NMR chemical shifts of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate
1H and 13C NMR chemical shifts of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural characterization of this organophosphate compound.
Introduction
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a molecule of interest due to its structural motifs, which are relevant in medicinal chemistry and materials science. The presence of a phosphate ester linked to a substituted benzene ring makes NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. Understanding the nuances of its ¹H and ¹³C NMR spectra is critical for confirming its synthesis and for studying its interactions in various chemical and biological systems. This guide will provide a thorough breakdown of the expected chemical shifts and coupling constants, grounded in data from analogous structures and fundamental principles of NMR spectroscopy.[1][2]
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate. These predictions are based on the analysis of its precursor, methyl 4-(hydroxymethyl)benzoate, and a structurally similar compound, methyl 4-((diethoxyphosphoryl)methyl)benzoate, in conjunction with established principles of NMR spectroscopy for organophosphorus compounds.[3][4]
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (Aromatic) | ~ 8.05 | Doublet (d) | ~ 8.0 | 2H |
| H-b (Aromatic) | ~ 7.45 | Doublet (d) | ~ 8.0 | 2H |
| H-c (Benzylic CH₂) | ~ 5.20 | Doublet (d) | ³JHP ≈ 8.0 | 2H |
| H-d (Ester CH₃) | ~ 3.92 | Singlet (s) | - | 3H |
| H-e (Ethyl CH₂) | ~ 4.15 | Quintet (quin) or Doublet of Quartets (dq) | ³JHH ≈ 7.0, ³JHP ≈ 7.0 | 4H |
| H-f (Ethyl CH₃) | ~ 1.35 | Triplet (t) | ³JHH ≈ 7.0 | 6H |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Carbonyl) | ~ 166.5 |
| C-2 (Aromatic Quaternary) | ~ 142.0 |
| C-3 (Aromatic CH) | ~ 129.8 |
| C-4 (Aromatic CH) | ~ 128.0 |
| C-5 (Aromatic Quaternary) | ~ 130.5 |
| C-6 (Benzylic CH₂) | ~ 68.0 (d, ²JCP ≈ 5.0 Hz) |
| C-7 (Ester CH₃) | ~ 52.3 |
| C-8 (Ethyl CH₂) | ~ 64.0 (d, ²JCP ≈ 6.0 Hz) |
| C-9 (Ethyl CH₃) | ~ 16.2 (d, ³JCP ≈ 6.0 Hz) |
Scientific Rationale and Spectral Interpretation
The predicted chemical shifts are derived from an understanding of the electronic environment of each nucleus, with particular attention to the influence of the diethoxyphosphoryl group.
¹H NMR Spectrum Analysis
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Aromatic Protons (H-a, H-b): The protons on the benzene ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The H-a protons, being ortho to the electron-withdrawing methyl ester group, will be deshielded and appear at a lower field (~8.05 ppm) compared to the H-b protons (~7.45 ppm). These values are slightly shifted from the precursor, methyl 4-(hydroxymethyl)benzoate, where the corresponding protons appear at approximately 7.99 ppm and 7.40 ppm.[3]
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Benzylic Protons (H-c): The benzylic protons are significantly influenced by the adjacent oxygen and the phosphorus atom. The introduction of the phosphate group is expected to shift these protons downfield from ~4.73 ppm in the parent alcohol to around 5.20 ppm.[3] Crucially, these protons will exhibit coupling to the ³¹P nucleus, resulting in a doublet with an expected ³JHP coupling constant of approximately 8.0 Hz.
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Ester Methyl Protons (H-d): These protons should appear as a sharp singlet around 3.92 ppm, consistent with a methyl ester group attached to an aromatic ring.
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Ethyl Group Protons (H-e, H-f): The protons of the two ethoxy groups on the phosphorus atom will show characteristic patterns. The methylene protons (H-e) will be coupled to both the adjacent methyl protons and the ³¹P nucleus, likely resulting in a complex multiplet, approximated as a quintet or a doublet of quartets, around 4.15 ppm. The terminal methyl protons (H-f) will appear as a triplet at approximately 1.35 ppm due to coupling with the neighboring methylene protons.
¹³C NMR Spectrum Analysis
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Aromatic Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the aromatic carbons are assigned based on standard values for substituted benzenes. The quaternary carbons (C-2 and C-5) will have distinct chemical shifts due to the different substituents.
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Benzylic Carbon (C-6): This carbon is directly attached to the oxygen of the phosphate group, which will cause a significant downfield shift to around 68.0 ppm. Furthermore, it will exhibit coupling to the ³¹P nucleus (²JCP), which is expected to be around 5.0 Hz.
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Ester and Ethyl Carbons (C-1, C-7, C-8, C-9): The carbonyl carbon (C-1) will be found at the lowest field, around 166.5 ppm. The ester methyl carbon (C-7) will be around 52.3 ppm. The ethyl group carbons will show coupling to the ³¹P nucleus. The methylene carbon (C-8) is expected around 64.0 ppm with a ²JCP of approximately 6.0 Hz, and the methyl carbon (C-9) around 16.2 ppm with a ³JCP of about 6.0 Hz.
Experimental Protocols
The following provides a standardized, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for the title compound.
Sample Preparation
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Compound Purity: Ensure the sample of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is of high purity (>95%) to avoid interference from impurities in the spectra.
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Massing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
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Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
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Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
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Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]
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Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
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¹H NMR Parameters:
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Set a spectral width of approximately 12-16 ppm.
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Acquisition Time: An acquisition time of at least 3-4 seconds.
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Relaxation Delay: A relaxation delay of 1-2 seconds.
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Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio.
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¹³C NMR Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
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Spectral Width: Set a spectral width of approximately 200-220 ppm.
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Acquisition Time: An acquisition time of 1-2 seconds.
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Relaxation Delay: A relaxation delay of 2-5 seconds.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum manually or automatically.
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Perform baseline correction.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate with atom numbering.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
References
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SYNTHESIS AND NMR CHARACTERIZATION OF DIPHENYL α-(BENZYLOXYCARBONYLAMINO)-BENZYL-PHOSPHONATES AND DIPHENYL 1-(BENZYLOXYCARBONYLAMINO)-ALKYL PHOSPHONATES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. ResearchGate. [Link]
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Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. [Link]
-
Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]
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Methyl 4-(hydroxymethyl)benzoate. PubChem - NIH. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. [Link]
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Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers. The Royal Society of Chemistry. [Link]
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Methyl 4-hydroxybenzoate (C8 H8 O3). BMRB. [Link]
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Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
